Cryptophycin 1

概要

説明

クリプトフィシンは、強力な細胞毒性を示すマクロライド分子の一種です。 1990年に、ノストク属のシアノバクテリアから初めて発見されました 。 クリプトフィシンは、デプシペプチドファミリーに属し、その抗増殖特性が研究されており、化学療法の開発に役立ちます 。 これらの化合物は当初、抗真菌剤として特許を取得し、後に微小管阻害剤として特定されました .

2. 製法

合成経路と反応条件: クリプトフィシンは、化学的方法および化学酵素的方法によって合成することができます。 クリプトフィシンの全合成は、A~Dの4つのビルディングブロックを組み立てることから始まります 。 合成には、カップリング反応、官能基の保護と脱保護、環化などのステップが通常含まれます 。 例えば、Sih合成では、ハワイ経路を使用してC-Dユニットを組み立て、続いてDCC、1-ヒドロキシベンゾトリアゾール、Hünig塩基の存在下、THF中でユニットBとカップリングさせます .

工業的生産方法: 化学酵素的合成は、非リボソームペプチドシンテターゼモジュールを使用してエステル結合を形成し、大規模生産に最適化することができます .

3. 化学反応解析

反応の種類: クリプトフィシンは、酸化、還元、置換など、様々な化学反応を起こします。 注目すべき反応の1つは、P450エポキシダーゼを用いてクリプトフィシン-4をエポキシ化してクリプトフィシン-2を生成する反応です 。 この反応は、位置特異的かつ立体特異的であり、酵素の基質許容性と協調性を示しています .

一般的な試薬と条件:

酸化: クリプトフィシン-4のエポキシ化には、P450エポキシダーゼが使用されます.

還元: 特定の還元剤を使用して、クリプトフィシン構造内の官能基を修飾することができます。

置換: 様々な求核剤を導入して、特定の官能基を置換することで、化合物の特性を変更することができます。

主な生成物:

クリプトフィシン-2: クリプトフィシン-4のエポキシ化から生成されます.

修飾クリプトフィシン: 置換反応によって様々なアナログを合成し、構造活性相関を研究することができます.

準備方法

Synthetic Routes and Reaction Conditions: Cryptophycins can be synthesized through chemical and chemoenzymatic methods. The total synthesis of cryptophycins involves the assembly of four building blocks, namely units A–D . The synthesis typically includes steps such as coupling reactions, protection and deprotection of functional groups, and cyclization . For example, the Sih synthesis uses the Hawaii route for assembling the C-D unit, followed by coupling with unit B in the presence of DCC, 1-hydroxybenzotriazole, and Hünig’s base in THF .

Industrial Production Methods: The chemoenzymatic synthesis involves the use of non-ribosomal peptide synthetase modules to form ester bonds, which can be optimized for large-scale production .

化学反応の分析

Types of Reactions: Cryptophycins undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the epoxidation of cryptophycin-4 to produce cryptophycin-2 using a P450 epoxidase . This reaction is regio- and stereospecific, highlighting the enzyme’s substrate tolerance and cooperativity .

Common Reagents and Conditions:

Oxidation: P450 epoxidase is used for the epoxidation of cryptophycin-4.

Reduction: Specific reducing agents can be used to modify functional groups within the cryptophycin structure.

Substitution: Various nucleophiles can be introduced to replace specific functional groups, altering the compound’s properties.

Major Products:

Cryptophycin-2: Produced from the epoxidation of cryptophycin-4.

Modified Cryptophycins: Various analogues can be synthesized through substitution reactions to study structure-activity relationships.

科学的研究の応用

作用機序

クリプトフィシンは、ビンカアルカロイドと同様の作用機序を持つ強力な微小管阻害剤です 。 チューブリンと相互作用し、微小管を枯渇させ、細胞分裂を防ぎます 。 これにより、G2-M期で細胞周期が停止し、アポトーシスが誘導されます 。 クリプトフィシンは、P-糖タンパク質による排出の影響を受けにくいため、多剤耐性を克服することもできます .

6. 類似の化合物との比較

クリプトフィシンは、ビンカアルカロイドやタキサンなどの他の微小管阻害剤と比較されます。

類似化合物:

ビンカアルカロイド: ビンブラスチン、ビンクリスチン

タキサン: パクリタキセル、ドセタキセル

クリプトフィシンは、その強力な細胞毒性、多剤耐性を克服する能力、標的薬物送達への応用可能性から、ユニークな化合物である .

類似化合物との比較

Vinca Alkaloids: Vinblastine, Vincristine

Taxanes: Paclitaxel, Docetaxel

Cryptophycins are unique due to their potent cytotoxicity, ability to overcome multidrug resistance, and potential for targeted drug delivery applications .

生物活性

Cryptophycin 1 is a potent antitumor compound derived from cyanobacteria, specifically from the Nostoc species. This compound belongs to a unique family of 16-membered macrolide antimitotic agents known for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various tumor types, and the ongoing research surrounding its therapeutic potential.

This compound primarily exerts its biological effects through the following mechanisms:

- Microtubule Disruption : Cryptophycin binds to tubulin, inhibiting its polymerization into microtubules. This action is critical for cell division, as microtubules are essential components of the mitotic spindle. Cryptophycin has been shown to reduce microtubule polymerization by approximately 50% at a drug:tubulin ratio of 0.1, without altering the critical concentration required for polymerization .

- Apoptosis Induction : Cryptophycin activates apoptotic pathways more rapidly than many clinically used chemotherapeutics by deactivating the Bcl-2 protein, which is known to inhibit apoptosis. This rapid induction of apoptosis occurs at considerably lower concentrations compared to other antitumor agents .

- Resistance Against Multidrug Resistance (MDR) : Cryptophycin demonstrates significant activity against MDR tumor cells, which often express P-glycoprotein (P-gp), a drug efflux pump that reduces the efficacy of many anticancer drugs. The ability of Cryptophycin to remain effective in these resistant cell lines highlights its potential as a valuable therapeutic agent .

Efficacy Against Tumor Types

This compound exhibits potent antiproliferative activity across various cancer types:

- Breast Cancer : Studies have indicated strong efficacy against mammary tumors, with significant cytotoxicity observed in vitro and in vivo.

- Colon Cancer : Cryptophycin has shown effectiveness against human colorectal carcinoma (HCT-116), with activity noted in low picomolar concentrations .

- Pancreatic Cancer : The compound has also been evaluated for its antitumor effects against pancreatic cancer models, demonstrating promising results .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Cryptophycin analogs has revealed important insights into optimizing their biological activity:

- Fluorinated Analogues : The synthesis of fluorinated cryptophycins has been explored to enhance lipophilicity and bioactivity. However, some modifications have led to decreased activity against tumor cells, indicating that careful consideration must be given to structural changes .

| Compound | IC50 (KB-3-1) [pM] | IC50 (KB-V1) [nM] | Fold Resistance |

|---|---|---|---|

| This compound | 2 | 15.5 | 16.7 |

| Fluorinated Analogue | 22 | 66.0 | 10.1 |

| Another Analogue | 31 | 2970 | 98.4 |

Case Studies and Research Findings

Several studies have highlighted the potential of Cryptophycin as a therapeutic agent:

- Total Synthesis and Evaluation : A comprehensive study demonstrated that selectively fluorinated cryptophycins maintain significant biological activity against MDR tumor cells, although some analogs exhibited reduced potency compared to the parent compound .

- Chemoenzymatic Synthesis : Recent advancements in chemoenzymatic synthesis have facilitated the production of novel cryptophycin derivatives with improved pharmacological properties, further supporting their potential use in targeted cancer therapies .

- Antibody Drug Conjugates : Cryptophycins are being investigated as payloads for antibody-drug conjugates, aiming to enhance targeted delivery and reduce systemic toxicity while maintaining high efficacy against tumors .

特性

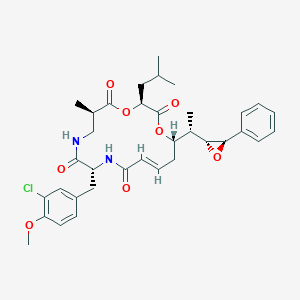

IUPAC Name |

(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+/t21-,22+,26-,27+,29+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNOPSMXOBPNNV-VVCTWANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046187 | |

| Record name | Cryptophycin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124689-65-2 | |

| Record name | Cryptophycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124689652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptophycin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYPTOPHYCIN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO974V2M5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。